

In Vitro Characterization of VU0285683 (ML133): A Technical Guide

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Compound of Interest

Compound Name: VU0285683

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Abstract

VU0285683, also known as ML133, is a potent and selective small-molecule inhibitor of the inward-rectifier potassium (Kir) channel Kir2.1. This document provides a comprehensive overview of the in vitro characterization of **VU0285683**, summarizing its pharmacological profile, selectivity, and the key experimental methodologies used in its evaluation. The data presented herein establish **VU0285683** as a valuable tool for studying the physiological and pathological roles of Kir2.x channels.

Introduction

Inwardly rectifying potassium (Kir) channels play a crucial role in maintaining cellular excitability and resting membrane potential in various cell types.^{[1][2]} The Kir2.1 channel, in particular, is a key contributor to the terminal phase of cardiac action potential repolarization and is implicated in several cardiac and developmental pathologies.^{[1][2]} The development of selective pharmacological probes is essential for dissecting the specific functions of Kir2.1. **VU0285683** (ML133) was identified through a high-throughput screen as a potent inhibitor of Kir2.1 channels.^[1] This guide details its in vitro pharmacological characterization.

Potency and Selectivity

The inhibitory activity of **VU0285683** was assessed against a panel of Kir channel isoforms. The potency of **VU0285683** is notably pH-dependent, with increased potency at higher pH values.[\[1\]](#)

Table 1: Potency of VU0285683 against Kir Channel Isoforms

Channel	Species	Assay Type	pH	IC50 (μM)	Reference
Kir2.1	mouse	Thallium Flux	7.4	1.8	[3]
Kir2.1	mouse	Thallium Flux	8.5	0.29	[2]
Kir2.2	human	Thallium Flux	7.4	2.9	[3]
Kir2.3	human	Thallium Flux	7.4	4.0	[3]
Kir2.6	human	Thallium Flux	7.4	2.8	[3]
Kir1.1 (ROMK)	rat	Thallium Flux	7.4	> 300	[3]
Kir1.1 (ROMK)	rat	Thallium Flux	8.5	85.5	[1]
Kir4.1	rat	Thallium Flux	7.4	76	[3]
Kir7.1	human	Thallium Flux	7.4	33	[3]

Ancillary Pharmacology and Selectivity

VU0285683 has been profiled for selectivity against a broader range of targets. It exhibited a clean ancillary pharmacology profile when tested in Ricerca's Lead Profiling Screen, which includes 68 radioligand binding assays for various G-protein coupled receptors (GPCRs), ion channels, and transporters.[\[1\]](#) Notably, **VU0285683** was found to be inactive at both L- and N-type calcium channels and the hERG potassium channel.[\[1\]](#)

Experimental Protocols

Thallium Flux Assay for Kir2.1 Inhibition

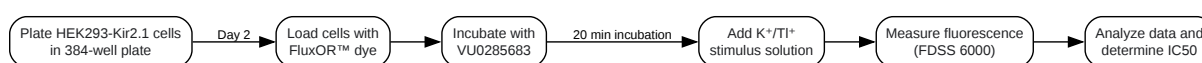
This primary high-throughput screening assay was used to identify and characterize inhibitors of the Kir2.1 channel.[2]

Cell Line: A Human Embryonic Kidney (HEK293) cell line stably expressing the mouse Kir2.1 channel was used.[2]

Principle: The assay measures the influx of thallium ions (Tl^+), a surrogate for potassium ions (K^+), through open Kir2.1 channels. The intracellular Tl^+ concentration is detected by a Tl^+ -sensitive fluorescent dye, FluxOR™. Inhibition of the channel leads to a decrease in the fluorescent signal.[2]

Protocol:

- Cell Plating: HEK293-Kir2.1 cells were plated in 384-well plates.[2]
- Dye Loading: On the following day, the cells were loaded with the FluxOR™ thallium-sensitive dye.[2]
- Compound Incubation: The cells were then incubated with the test compound (e.g., **VU0285683** at 10 μ M) for 20 minutes.[2]
- Stimulation: Tl^+ influx was initiated by the addition of a stimulus solution containing 5 mM K_2SO_4 and 1.4 mM Tl_2SO_4 . [2]
- Signal Detection: The fluorescence intensity of FluxOR™ was measured kinetically using a Hamamatsu FDSS 6000 kinetic imaging plate reader.[2]
- Data Analysis: The effect of the compound was determined by calculating the ratio of FluxOR™ fluorescence, normalized to negative (DMSO) controls.[2]



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Figure 1. Workflow for the Thallium Flux Assay.

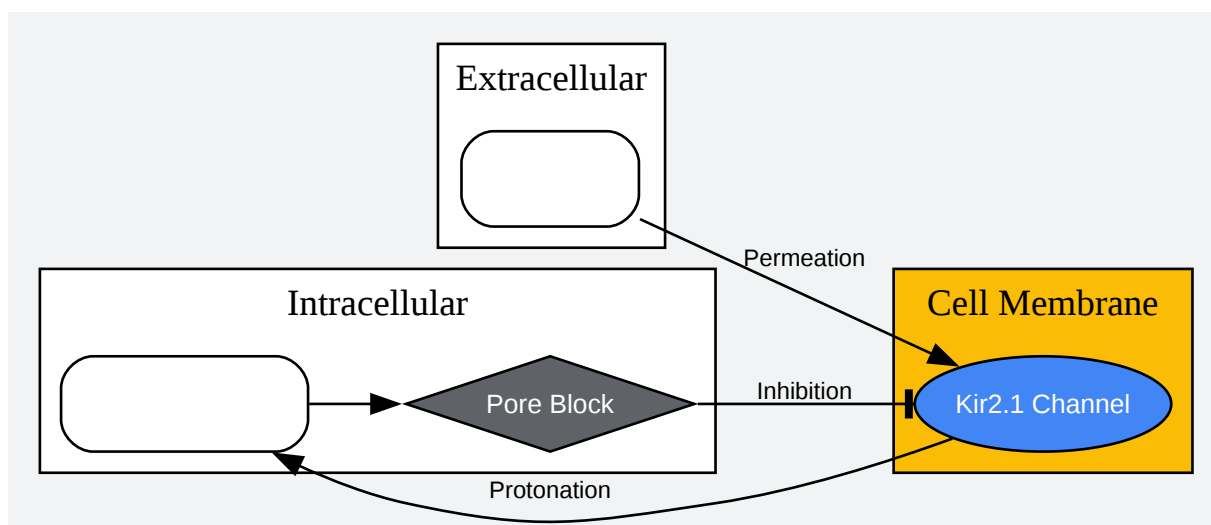
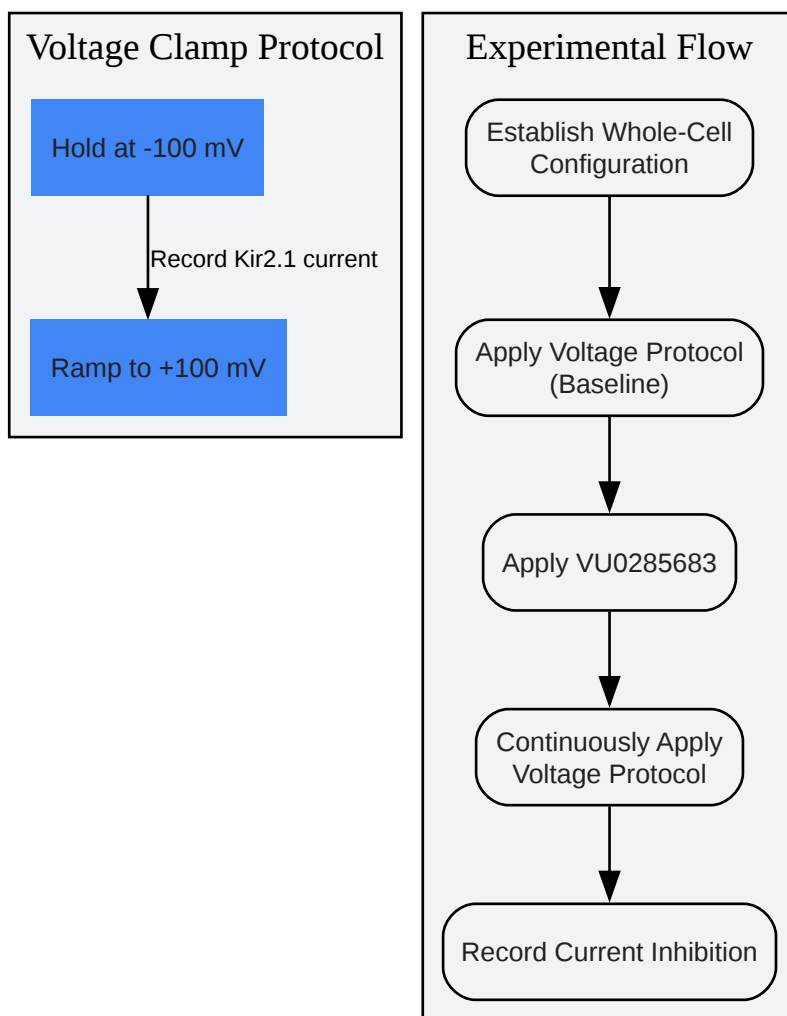
Whole-Cell Electrophysiology

Whole-cell patch-clamp electrophysiology was used to confirm the inhibitory effect of **VU0285683** on Kir2.1 channels and to study its mechanism of action.^[1]

Cell Line: HEK293 cells expressing mouse Kir2.1 channels.^[2]

Protocol:

- Cell Preparation: Cells were prepared for patch-clamp recording.
- Recording Configuration: Whole-cell patch-clamp recordings were established.
- Voltage Protocol: A voltage protocol was applied, which consisted of a step to -100 mV to record Kir2.1 currents, followed by a voltage ramp from -100 mV to +100 mV to monitor the overall quality of the recording. This protocol was repeated every 10 seconds.^[1]
- Compound Application: **VU0285683** was applied to the bath solution, and the change in Kir2.1 current was recorded over time.^[1]



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References

- 1. Selective inhibition of the Kir2 family of inward rectifier potassium channels by a small molecule probe: the discovery, SAR and pharmacological characterization of ML133 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A potent and selective small molecule Kir2.1 inhibitor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
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